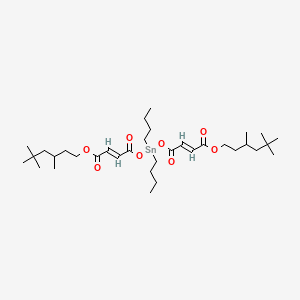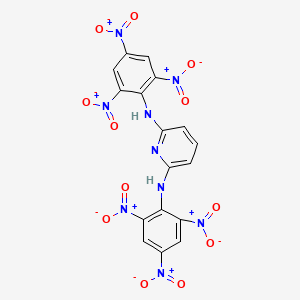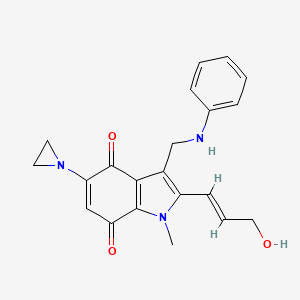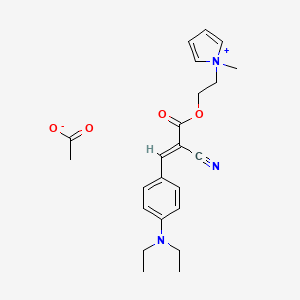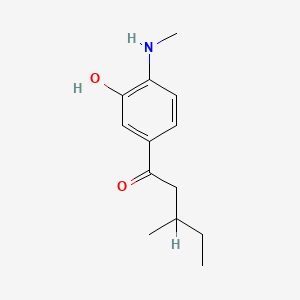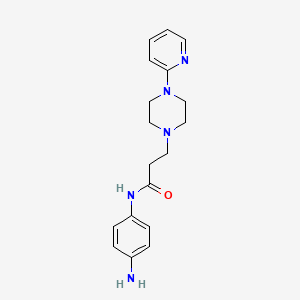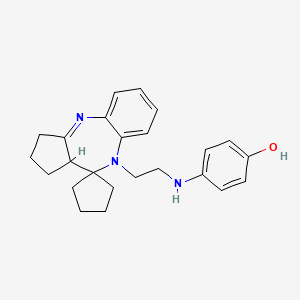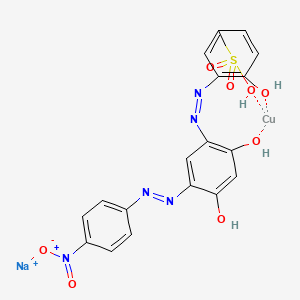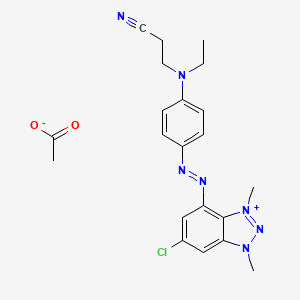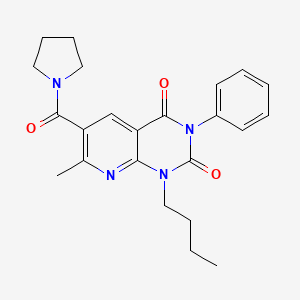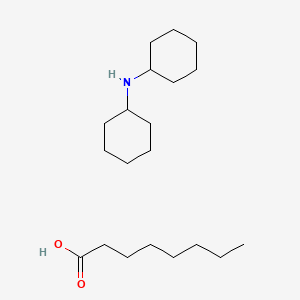
Dicyclohexylamine octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexylamine octanoate is an organic compound that belongs to the class of amines. It is a derivative of dicyclohexylamine, where the amine group is bonded to an octanoate group. This compound is known for its applications in various industrial and scientific fields, particularly in the development of new materials and corrosion inhibitors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclohexylamine octanoate can be synthesized through the esterification reaction between dicyclohexylamine and octanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexylamine octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound back to its amine or alcohol derivatives.
Substitution: The octanoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
Dicyclohexylamine octanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of corrosion inhibitors, polymer additives, and other industrial chemicals
Wirkmechanismus
The mechanism of action of dicyclohexylamine octanoate involves its interaction with specific molecular targets and pathways. For instance, in corrosion inhibition, the compound forms a protective layer on metal surfaces, preventing oxidation and degradation. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexylamine decanoate: Another ester derivative with similar properties but a longer carbon chain.
Cyclohexylamine carbonate: A related compound used in similar applications but with different chemical properties.
Uniqueness
Dicyclohexylamine octanoate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring both solubility in organic solvents and interaction with aqueous environments .
Eigenschaften
CAS-Nummer |
90480-53-8 |
|---|---|
Molekularformel |
C20H39NO2 |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;octanoic acid |
InChI |
InChI=1S/C12H23N.C8H16O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6-7-8(9)10/h11-13H,1-10H2;2-7H2,1H3,(H,9,10) |
InChI-Schlüssel |
HFNYKMJSBDPKSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Verwandte CAS-Nummern |
15816-71-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


